Octyl 2-diazoacetate

Description

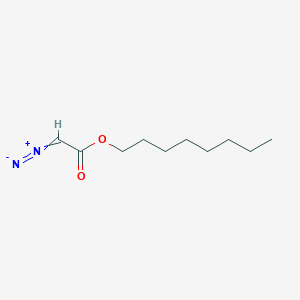

Octyl 2-diazoacetate is a diazo-containing ester characterized by a reactive diazo group (-N=N-) attached to an acetate backbone, with an octyl ester moiety. While specific data on this compound is absent in the provided evidence, diazoacetates are generally recognized for their utility in organic synthesis, particularly in cyclopropanation, carbene insertion, and photochemical reactions due to their light-sensitive and highly reactive nature . Structurally, it can be inferred to have a molecular formula of C₁₀H₁₇N₂O₂ and a molecular weight of 197.26 g/mol, derived from diazoacetic acid (CH₂(N₂)COOH) esterified with octanol. Applications span reagent use in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H18N2O2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

octyl 2-diazoacetate |

InChI |

InChI=1S/C10H18N2O2/c1-2-3-4-5-6-7-8-14-10(13)9-12-11/h9H,2-8H2,1H3 |

InChI Key |

QMOSVTMLKAKKMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl 2-diazoacetate can be synthesized through several methods. One common approach involves the reaction of the octyl ester of glycine with sodium nitrite and sodium acetate in water. This method is similar to the preparation of other diazo compounds, such as ethyl diazoacetate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of halogenated hydrocarbons like methylene chloride to protect the diazoacetic ester from decomposition by aqueous mineral acids . The reaction is typically carried out under controlled temperatures to ensure safety and maximize yield.

Chemical Reactions Analysis

Dirhodium(II)-Catalyzed C–H Insertion Reactions

Octyl 2-diazoacetate undergoes highly selective intramolecular C–H insertion reactions when catalyzed by chiral dirhodium(II) complexes. These reactions produce lactones with exceptional diastereoselectivity and regioselectivity, depending on the catalyst and substrate configuration.

Key Findings:

-

Catalyst-Dependent Selectivity :

-

Rh₂(5(S)-MEPY)₄ (dirhodium tetrakis[methyl 2-oxopyrrolidine-5(S)-carboxylate]) favors γ-butyrolactone formation (e.g., (1S,5R)-5-methyl-2-oxabicyclo[4.3.0]nonan-3-one) with >95% diastereoselectivity .

-

Rh₂(4(S)-MPPIM)₄ (dirhodium tetrakis[methyl 1-(3-phenylpropanoyl)-2-oxoimidazolidine-4(R)-carboxylate]) promotes β-lactone synthesis under similar conditions .

-

| Catalyst | Product Type | Diastereoselectivity | Regioselectivity |

|---|---|---|---|

| Rh₂(5(S)-MEPY)₄ | γ-Butyrolactone | >95% | Equatorial C–H |

| Rh₂(4(S)-MPPIM)₄ | β-Lactone | >95% | Axial C–H |

-

Substrate Configuration :

Comparative Performance of Diazoacetates:

*this compound is hypothesized to exhibit improved thermal stability compared to EDA, based on trends in alkyl chain length .

Scientific Research Applications

Octyl 2-diazoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octyl 2-diazoacetate involves the generation of carbenes or metallocarbenes, which are highly reactive intermediates. These intermediates can insert into various bonds, such as C-H, N-H, O-H, S-H, and Si-H bonds, leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several octyl esters and related compounds, enabling indirect comparisons based on structural and functional attributes. Key compounds include octyl acetate , octyl butyrate , and octyl 2-(2-octoxy-2-oxoethoxy)acetate (CAS 6634-34-0).

Table 1: Comparative Analysis of Octyl 2-Diazoacetate and Analogous Compounds

Detailed Research Findings

Reactivity and Stability

- This compound : The diazo group confers high reactivity but instability under heat or light, requiring storage in dark, cool conditions. This contrasts with octyl acetate and octyl butyrate , which are stable esters used in consumer products .

- Octyl 2-(2-octoxy-2-oxoethoxy)acetate : Its ether and dual ester groups enhance thermal stability and lipophilicity, making it suitable for industrial applications like polymer production .

Functional Group Influence

- Diazo vs. Simple Esters: The diazo group in this compound enables unique reactions (e.g., carbene formation), unlike the non-reactive ester groups in octyl acetate/butyrate.

- Complexity and Lipophilicity : The compound from (C₂₀H₃₈O₅) has a higher molecular weight and XLogP3 value (6.8), indicating greater lipid solubility than this compound (inferred XLogP3 ~2–3) .

Notes and Limitations

- Further experimental data (e.g., NMR, stability assays) would refine comparisons but are beyond the scope of the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.